![molecular formula C17H17ClN2O4S B2683637 Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate CAS No. 833429-58-6](/img/structure/B2683637.png)

Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

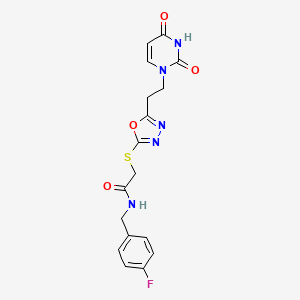

Synthesis of Pharmaceutical Compounds

Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate plays a critical role in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the improved synthesis of Clopidogrel Sulfate, a widely used antiplatelet medication. This process highlights the compound's utility in creating intermediates for drug development, offering advantages like high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).

Chemical Transformations and Reactions

Research on N-aryl sulfonyl amino acids demonstrates the compound's versatility in chemical transformations. Specifically, it's used in hydrolytic transformations under microwave irradiation in alkaline media, leading to the production of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. Such reactions underscore the compound's role in creating building blocks for further synthetic applications, showcasing its importance in organic synthesis (E. Rudyakova et al., 2006).

Development of Antimicrobial Agents

The synthesis of new quinazolines as potential antimicrobial agents also underscores the compound's application in drug development. These synthesized compounds, including derivatives of Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate, have shown promise as antibacterial and antifungal agents, indicating its utility in creating new therapies for infectious diseases (N. Desai, P. N. Shihora, D. Moradia, 2007).

Role in Synthetic Dyes and Colorants

Additionally, the compound's derivatives have been explored for their application in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from the chemical transformations involving Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate, exhibit good wash, perspiration, sublimation, and rub fastness properties, although they show poor photostability. This application highlights the compound's potential in the textile industry, particularly in the development of new materials with specific coloration properties (O. Iyun et al., 2015).

Mecanismo De Acción

Based on its structure, it appears to contain a sulfonylamino group, which is a common feature in many bioactive compounds . Compounds with this group have been found to possess various biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities .

Moreover, the compound also contains a phenylmethylidene group, which is a structural feature found in many bioactive compounds. For instance, indole derivatives, which contain a similar aromatic structure, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-2-24-16(21)12-19-17(13-6-4-3-5-7-13)20-25(22,23)15-10-8-14(18)9-11-15/h3-11H,2,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKQCJAYMDFGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2683554.png)

![Ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate](/img/structure/B2683555.png)

![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)

![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)

![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)